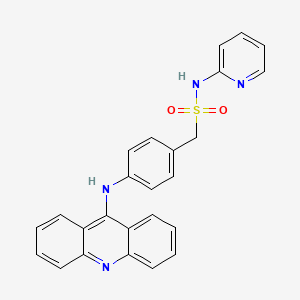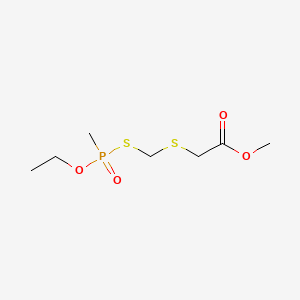
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate is an organophosphate compound. It is known for its dual-use nature, being utilized in both constructive applications such as the synthesis of pesticides and pharmaceuticals, and in the synthesis of nerve agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with methoxycarbonylmethyl thiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels .
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphonothioates.
Applications De Recherche Scientifique
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of cholinesterase enzymes, leading to the accumulation of acetylcholine in synapses and resulting in overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphate with similar applications.
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: Used in similar contexts but with different functional groups.
VX nerve agent: A highly toxic nerve agent with a similar phosphonothioate structure .
Uniqueness
O-Ethyl S-(((methoxycarbonyl)methyl)thio)methyl methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its dual-use nature also sets it apart from other compounds, making it valuable in both constructive and potentially harmful applications .
Propriétés
Numéro CAS |
74789-24-5 |
|---|---|
Formule moléculaire |
C7H15O4PS2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
methyl 2-[[ethoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate |
InChI |
InChI=1S/C7H15O4PS2/c1-4-11-12(3,9)14-6-13-5-7(8)10-2/h4-6H2,1-3H3 |
Clé InChI |
CCDSSZNHINXYKX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)SCSCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


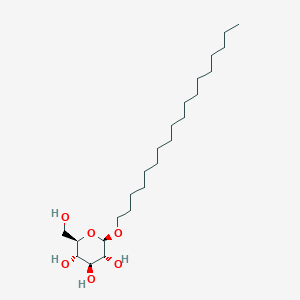
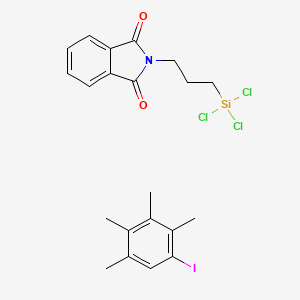
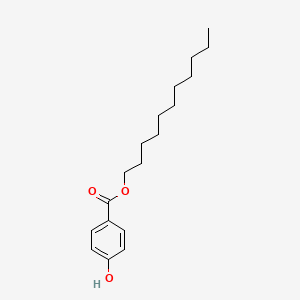
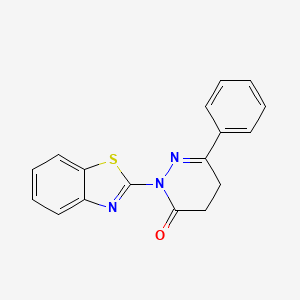
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)
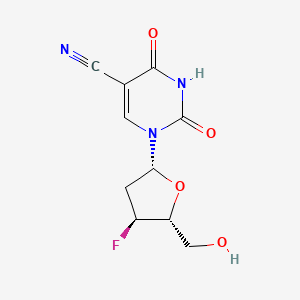
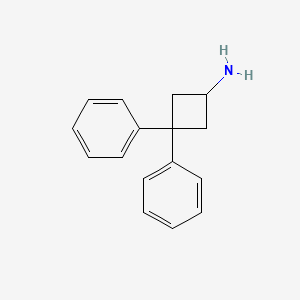
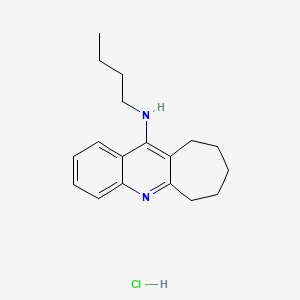
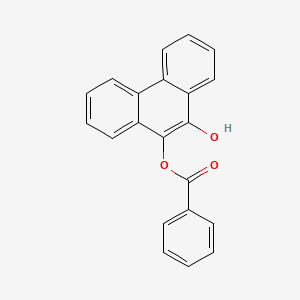
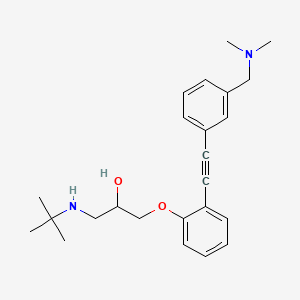
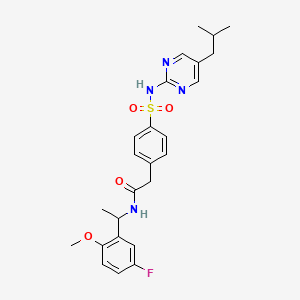
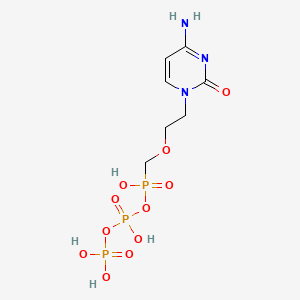
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
